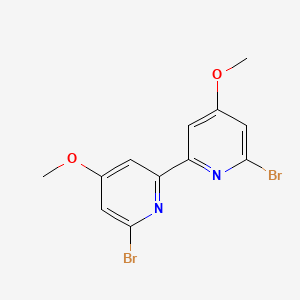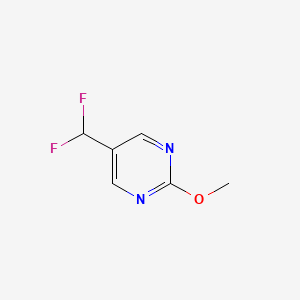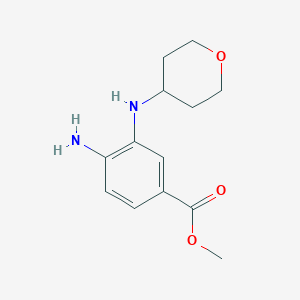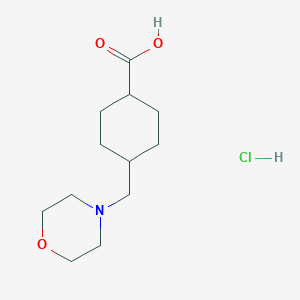
trans 4-(Morpholinomethyl)cyclohexanecarboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans 4-(Morpholinomethyl)cyclohexanecarboxylic acid hydrochloride: is a chemical compound that features a cyclohexane ring substituted with a morpholinomethyl group and a carboxylic acid group The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans 4-(Morpholinomethyl)cyclohexanecarboxylic acid hydrochloride typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or other aromatic compounds.
Introduction of the Morpholinomethyl Group: This step involves the reaction of cyclohexanecarboxylic acid with morpholine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Formation of the Hydrochloride Salt: The final step involves the reaction of the resulting trans 4-(Morpholinomethyl)cyclohexanecarboxylic acid with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrogenation: Using large reactors for the hydrogenation of benzene to cyclohexane.
Catalytic Reaction:
Crystallization and Purification: The final product is crystallized and purified to obtain the hydrochloride salt in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinomethyl group, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The morpholinomethyl group can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted cyclohexanecarboxylic acid derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a biochemical probe due to its unique structure.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry:
- Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of trans 4-(Morpholinomethyl)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The morpholinomethyl group can interact with various receptors or enzymes, potentially inhibiting or activating their functions. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
trans 4-(Aminomethyl)cyclohexanecarboxylic acid: Similar structure but with an aminomethyl group instead of a morpholinomethyl group.
trans 4-(Hydroxymethyl)cyclohexanecarboxylic acid: Contains a hydroxymethyl group instead of a morpholinomethyl group.
trans 4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid: Features an Fmoc-protected aminomethyl group.
Uniqueness:
- The presence of the morpholinomethyl group in trans 4-(Morpholinomethyl)cyclohexanecarboxylic acid hydrochloride provides unique steric and electronic properties, making it distinct from similar compounds.
- The hydrochloride form enhances its solubility and stability, which can be advantageous in various applications.
Propriétés
Formule moléculaire |
C12H22ClNO3 |
|---|---|
Poids moléculaire |
263.76 g/mol |
Nom IUPAC |
4-(morpholin-4-ylmethyl)cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H21NO3.ClH/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13;/h10-11H,1-9H2,(H,14,15);1H |
Clé InChI |
FKWRNRPKIJJISX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CN2CCOCC2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine Methyl Ester](/img/structure/B15090556.png)
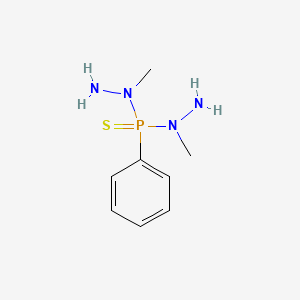
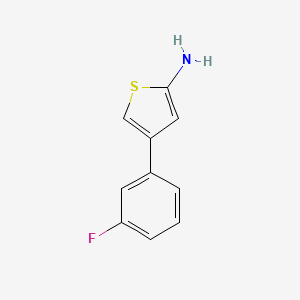
![N-[(5-chloro-2-methoxyphenyl)methyl]cyclobutanamine](/img/structure/B15090562.png)
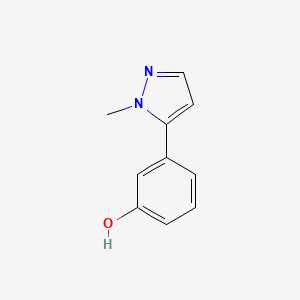
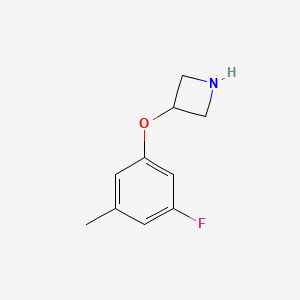
![3-[(Cyclohexylmethyl)amino]benzoic acid](/img/structure/B15090581.png)
![3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propanenitrile](/img/structure/B15090596.png)
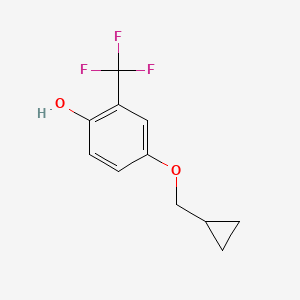
![2-[2-(Propane-2-sulfonyl)ethyl]piperidine](/img/structure/B15090611.png)
